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Compound of Interest

Compound Name:
2-Amino-N-(3-bromo-benzyl)-N-

isopropyl-acetamide

Cat. No.: B7845083

Get Quote

A comprehensive analysis of the predicted crystal structure of 2-Amino-N-(3-bromo-benzyl)-
N-isopropyl-acetamide and its comparison with structurally related analogs.

Introduction
In the realm of drug discovery and materials science, a thorough understanding of a molecule's

three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice

dictates its physicochemical properties, including solubility, stability, and biological activity. This

guide focuses on 2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide, a compound of

interest for which, to date, no experimental crystal structure has been publicly reported.

The absence of an experimentally determined structure presents a significant challenge for

researchers. This guide, therefore, provides a multi-faceted approach to understanding the

probable structural characteristics of this molecule. By leveraging data from structurally similar

compounds, outlining a clear experimental path for its determination, and employing

computational predictions, we aim to offer a valuable resource for scientists working with this

and related molecules.
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Predicted Structural Analysis of 2-Amino-N-(3-
bromo-benzyl)-N-isopropyl-acetamide
Based on its chemical composition (C12H17BrN2O)[1], we can predict several key structural

features for 2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide. The molecule possesses

a flexible side chain containing an isopropyl group and a benzyl group, which will influence its

conformational possibilities. The presence of a bromine atom on the phenyl ring is expected to

play a significant role in the crystal packing through halogen bonding. Furthermore, the primary

amine and the amide group provide sites for hydrogen bonding, which will be a dominant

intermolecular force governing the crystal structure.

Comparative Analysis with Structurally Related
Compounds
To substantiate our predictions, we will compare the hypothetical structure of our target

molecule with the experimentally determined crystal structures of two closely related analogs:

N-(3-Bromophenyl)acetamide and N-(4-Bromophenyl)acetamide. These compounds share the

bromophenyl and acetamide moieties, providing a solid foundation for structural comparison.
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Feature
N-(3-
Bromophenyl)aceta
mide

N-(4-
Bromophenyl)aceta
mide

Predicted: 2-
Amino-N-(3-bromo-
benzyl)-N-
isopropyl-
acetamide

Crystal System Monoclinic[2] Monoclinic[3]
Likely Monoclinic or

Orthorhombic

Space Group P21/c[2] P21/c[3] To be determined

Key Intermolecular

Interactions

N-H···O hydrogen

bonds, C-H···π

interactions

N-H···O hydrogen

bonds, C-H···π

interactions[3]

N-H···O hydrogen

bonds, N-H···N

hydrogen bonds,

Halogen bonding

(Br···O/N), C-H···π

interactions

Hydrogen Bonding

Network

Forms chains along

the b-axis[3]

Forms chains along

the b-axis[3]

Expected to form a

more complex 3D

network due to the

additional amine

group.

Conformational

Flexibility

Limited due to the

direct linkage of the

phenyl and acetamide

groups.

Limited, similar to the

3-bromo analog.

High, due to the

rotatable bonds in the

benzyl and isopropyl

groups.

The crystal structures of both N-(3-Bromophenyl)acetamide and N-(4-Bromophenyl)acetamide

are stabilized by N-H···O hydrogen bonds, forming chains of molecules.[3] In our target

molecule, the presence of the additional primary amine introduces the possibility of N-H···N

hydrogen bonds, potentially leading to a more intricate and robust three-dimensional hydrogen-

bonding network. The bulky isopropyl and flexible benzyl groups will also introduce significant

steric hindrance, influencing the overall packing arrangement in the crystal lattice.
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Experimental Workflow for Crystal Structure
Determination
For researchers aiming to experimentally determine the crystal structure of 2-Amino-N-(3-
bromo-benzyl)-N-isopropyl-acetamide, the following workflow is recommended. Single-

crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the three-dimensional

structure of small molecules.[4][5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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